REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([OH:13])(=[O:12])=[O:11].[OH-].[Na+:15]>>[CH2:2]=[CH:3][C:4]1[C:5]([S:10]([O-:13])(=[O:12])=[O:11])=[CH:6][CH:7]=[CH:8][CH:9]=1.[Na+:15] |f:1.2,3.4|
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Name
|
2-(2-bromoethyl)benzenesulfonic acid
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After that, the resultant was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was then subjected to a dehydrobromination reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=1C(=CC=CC1)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |